Potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate
Description
Potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate (CAS 1015533-61-5) is a thiazole-based carboxylate salt with a benzylamino substituent at position 2 of the heterocyclic ring. Its molecular formula is C₁₁H₁₀KN₂O₂S, and it is synthesized via hydrolysis of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate (CAS 126534-13-2) in the presence of potassium carbonate . Its carboxylate salt form enhances water solubility compared to ester derivatives, making it advantageous for pharmaceutical applications .
Properties
IUPAC Name |
potassium;2-(benzylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.K/c14-10(15)9-7-16-11(13-9)12-6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,12,13)(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYOOOPONHBQDL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015533-61-5 | |
| Record name | potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate typically involves the condensation of 2-aminothiazole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the benzyl chloride, forming the benzylamino derivative. The carboxylate group is introduced through subsequent carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various benzylamino derivatives.
Scientific Research Applications
Potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
Chlorobenzylamino Analog
Studies in streptozotocin-induced diabetic rats demonstrated significant blood glucose reduction, attributed to the electron-withdrawing chloro group enhancing receptor binding . In contrast, the unsubstituted benzylamino group in the target compound may reduce potency, highlighting the role of halogenation in bioactivity.
Allylamino Analog
The allyl group’s smaller size and lower hydrophobicity likely reduce membrane permeability compared to the benzyl variant, though direct pharmacological data are unavailable .
Substituent Position on the Thiazole Ring
Ethyl 2-(Benzylamino)-5-Methyl-1,3-Thiazole-4-Carboxylate
This analog (CAS 126534-13-2) introduces a methyl group at position 5 of the thiazole ring. However, its ethyl ester form reduces solubility compared to the potassium carboxylate .
Ethyl 2-[2-(Benzoylamino)ethyl]-1,3-Thiazole-4-Carboxylate
With a benzoylaminoethyl chain at position 2 (CAS 30761-31-0), this compound’s extended substituent may enhance lipophilicity and metabolic stability. However, the ester group limits bioavailability compared to ionized carboxylates .
Ester vs. Carboxylate Salt Forms
The ethyl ester precursor (CAS 126534-13-2) of the target compound has a molecular weight of 262.332 g/mol and lower water solubility. In contrast, the potassium carboxylate derivative exhibits improved solubility, facilitating formulation in aqueous media . Pharmacokinetic studies suggest carboxylate salts generally have faster absorption rates than esters due to ionization .
Biological Activity
Potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a benzylamino group and a carboxylate moiety, which contribute significantly to its pharmacological properties. The thiazole ring is known for its role in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Structural Characteristics
The structural composition of this compound enhances its biological activity:
- Thiazole Ring : Provides a reactive site for electrophilic substitution.
- Benzylamino Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability.
- Carboxylate Moiety : Facilitates interactions with biological targets and may enhance solubility.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various pathogens. The compound's structure allows it to interact effectively with microbial targets.
- Anticancer Properties : Modifications in the thiazole structure can lead to enhanced potency against specific cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells .
The mechanism of action for this compound involves:
- Target Interaction : The compound interacts with various biological targets, potentially including enzymes and receptors involved in cell proliferation and survival.
- Induction of Apoptosis : Similar thiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Inhibition of Key Pathways : Research has indicated that modifications in the thiazole structure can lead to inhibition of pathways critical for cancer cell survival, such as the HSET (KIFC1) pathway .
Anticancer Activity
A study evaluated the anticancer activity of several thiazole derivatives, including this compound. The results showed that compounds with similar structures exhibited IC50 values less than that of doxorubicin against A-431 cells, indicating potent anticancer properties .
Antimicrobial Efficacy
Another research highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive bacteria. This compound showed significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid | Structure | Antidiabetic, antioxidant |
| 2-(Aminobenzyl)thiazole derivatives | Structure | Anticancer |
| 5-Methylthiazole derivatives | Structure | Antimicrobial |
This table illustrates how this compound compares with other thiazole derivatives in terms of biological activity.
Q & A
Q. What are the key synthetic routes for preparing Potassium 2-(benzylamino)-1,3-thiazole-4-carboxylate?
The compound can be synthesized via hydrolysis of its ethyl ester precursor, ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate, under basic conditions. A typical method involves reacting the ester with potassium carbonate (K₂CO₃) in a methanol/water mixture, followed by filtration and recrystallization to isolate the potassium salt . Alternative routes may use substituted benzylamines and thiazole precursors under reflux with glacial acetic acid as a catalyst .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy :
- NMR : NMR (DMSO-d6) should show characteristic peaks: δ ~8.2 ppm (thiazole H), δ ~4.5 ppm (benzyl CH₂), and δ ~3.7 ppm (carboxylate K⁺ counterion).
- IR : Stretching bands at ~1650 cm⁻¹ (C=O carboxylate) and ~1550 cm⁻¹ (C=N thiazole) .
Q. What are the solubility properties of this compound in common solvents?
this compound is highly soluble in polar solvents like water and methanol but exhibits limited solubility in non-polar solvents (e.g., hexane). Solubility
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | >50 |
| Methanol | ~30 |
| Ethyl Acetate | <1 |
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group influence biological activity?
Structure-activity relationship (SAR) studies on analogous thiazole derivatives (e.g., 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) reveal that electron-withdrawing groups (e.g., -Cl) enhance metabolic stability and receptor binding. Computational docking studies suggest the chlorobenzyl group in such derivatives interacts with hydrophobic pockets in target enzymes, such as those involved in glucose regulation .
Q. What strategies can resolve contradictions in crystallographic data for this compound?
Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or solvent inclusion. To address this:
- Perform PXRD to compare experimental patterns with simulated data from single-crystal structures.
- Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to resolve disorder in the benzyl or carboxylate moieties .
Q. How can computational modeling optimize synthetic yield?
- Reaction Feasibility : DFT calculations (B3LYP/6-31G*) can predict transition states for ester hydrolysis, identifying optimal base concentrations (e.g., K₂CO₃ vs. NaOH).
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on carboxylate stability, favoring methanol/water mixtures over DMF .
Methodological Challenges
Q. What experimental design is recommended for assessing in vitro bioactivity?
- Target Selection : Prioritize enzymes linked to the thiazole scaffold’s known roles (e.g., α-glucosidase for antidiabetic studies).
- Assay Conditions : Use streptozotocin (STZ)-induced NIDDM rat models to evaluate glucose-lowering effects at doses of 10–50 mg/kg. Include positive controls (e.g., metformin) and measure plasma glucose levels at 0, 1, 3, and 6 hours post-administration .
Q. How can stability issues in aqueous solutions be mitigated?
- pH Control : Maintain pH 7–8 with phosphate buffers to prevent carboxylate protonation.
- Light Sensitivity : Store solutions in amber vials at 4°C; degradation half-life increases from 12 hours (room temperature) to >72 hours under refrigeration .
Data Interpretation and Validation
Q. How to reconcile conflicting cytotoxicity results across cell lines?
Q. What analytical techniques validate supramolecular interactions (e.g., metal coordination)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
